(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide is a complex organic compound characterized by its unique thiazolo-pyridine core structure. This compound exhibits potential biological activity, making it of interest in pharmaceutical research. The compound's structure includes a benzamide moiety linked to a thiazolo-pyridine derivative through a methylimino bridge.
The compound can be classified as a thiazolo-pyridine derivative, which falls under the category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. Specifically, this compound features both nitrogen and sulfur in its thiazole ring, contributing to its chemical properties and potential activities.
The synthesis of (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide typically involves several steps, starting from readily available precursors. One common method includes:
The molecular formula for (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide is . The compound features:
The molecular weight is approximately 270.34 g/mol. The structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.
The chemical reactivity of (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide can be explored through various reaction pathways:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The thiazolo-pyridine structure suggests potential activity against certain enzymes involved in metabolic pathways or signaling processes.
In vitro studies may reveal that this compound exhibits inhibitory effects on target enzymes by competing with natural substrates or by altering enzyme conformation through binding interactions.
Key physical properties include:
Chemical properties include:
Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are often employed to characterize the compound's structure and confirm purity.
(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Research suggests possible uses in:
Continued research into this compound may yield valuable insights into its pharmacological profiles and therapeutic potentials.
The spatial orientation of heteroatoms within the thiazolo[5,4-c]pyridine ring system creates a unique pharmacophoric topography. Crystallographic studies reveal that the thiazole sulfur occupies position 5, adjacent to the pyridine nitrogen at position 4-c, creating a dipole moment of approximately 2.5–3.0 D that facilitates interactions with hydrophobic enzyme pockets. The partially saturated 4H,5H,6H,7H-tetrahydro derivative present in our target compound introduces conformational constraint while maintaining planarity across the fused ring system, a critical feature for DNA minor groove intercalation or kinase ATP-pocket insertion [6]. This scaffold demonstrates remarkable versatility in substitution patterns, allowing synthetic modification at C-2 (aminogroup), N-5, and the bridgehead carbon atoms without compromising ring aromaticity. Structural comparisons with related bicyclic systems highlight the superior hydrogen-bonding capacity of thiazolo[5,4-c]pyridines, with both hydrogen bond acceptor (N, S) and donor (NH₂, NH) sites distributed across the molecular framework [8].
Table 1: Comparative Analysis of Bicyclic Scaffolds in Medicinal Chemistry
Scaffold | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Dipole Moment (D) | Planarity |
---|---|---|---|---|
Thiazolo[5,4-c]pyridine | 3 (N,S,N) | 2 (NH₂, NH) | 2.7–3.1 | High |
Imidazo[1,2-a]pyridine | 2 (N,N) | 1 (NH) | 2.0–2.4 | Moderate |
Pyrazolo[4,3-c]pyridine | 3 (N,N,N) | 1 (NH) | 2.5–2.8 | High |
Furo[3,2-c]pyridine | 2 (O,N) | 0 | 1.8–2.2 | High |
The imine linkage ((methylimino)methyl bridge) in our target compound exhibits geometric isomerism with profound pharmacological implications. The (Z)-configuration positions the benzamide carbonyl oxygen and the thiazolo[5,4-c]pyridine amino group on the same side of the C=N bond, creating a convergent hydrogen-bonding motif. Molecular modeling demonstrates that this arrangement enables simultaneous chelation with key residues in kinase ATP-binding pockets, particularly the hinge region backbone amides. The restricted rotation around the imine double bond (rotational barrier ~40–45 kcal/mol) locks the pharmacophore in this bioactive conformation, significantly enhancing binding affinity compared to the (E)-isomer or flexible alkyl analogs [1] [4]. Computational studies of similar imino-benzamide derivatives reveal that the (Z)-configuration reduces solvent-accessible surface area by ~25% and creates a hydrophobic shield around the imine nitrogen, protecting it from hydrolytic degradation. The methyl substituent on the imine nitrogen provides optimal steric bulk, balancing conformational stabilization with minimal entropic penalty upon binding [9].
Benzamide derivatives have evolved significantly from their origins as simple enzyme inhibitors to sophisticated targeted therapeutics. The benzamide pharmacophore (C₆H₅CONH-) first gained prominence with the discovery of procainamide's antiarrhythmic properties, but its potential in oncology emerged with HDAC inhibitors like entinostat, where the benzamide zinc-binding group chelates the catalytic metal ion [4]. Structural refinement established that para-substituted benzamides exhibit superior pharmacokinetic properties due to enhanced metabolic stability, while ortho-substitution creates steric hindrance that prevents amide bond rotation, locking the conformation for optimal target engagement. The integration of benzamide with imine-containing heterocycles represents a third-generation design strategy that combines multiple pharmacophores into single hybrid molecules. This approach has yielded clinical candidates such as tivozanib, which features a benzamide-quinoline hybrid structure targeting VEGFR kinases [5]. Our target compound extends this design paradigm by conjugating the benzamide moiety with the conformationally constrained thiazolo[5,4-c]pyridine scaffold through a stereodefined (Z)-imine linker, creating a multimodal pharmacophore capable of simultaneous interactions with complementary binding regions.
Table 2: Evolution of Benzamide-Containing Therapeutics in Oncology
Generation | Representative Compound | Target | Structural Features |
---|---|---|---|
First | Procainamide | DNA | Simple alkyl-benzamide |
Second | Entinostat (MS-275) | HDAC | Ortho-amino substituted benzamide |
Third | Tivozanib (AV-951) | VEGFR | Benzamide-quinoline hybrid |
Next-Gen | (Z)-Target Compound | c-KIT/Topo II | (Z)-Imine-linked thiazolo-benzamide |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: